molecular formula C18H18BrN3O2S B5173296 N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide

N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide

Cat. No.: B5173296
M. Wt: 420.3 g/mol
InChI Key: WRCZVVBZYYBHJL-UHFFFAOYSA-N
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Description

N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is known for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide involves several steps. One common method includes the reaction of 4-methoxyaniline with 2-bromo-1,3-thiazole in the presence of a base to form the intermediate 2-(4-methoxyanilino)-1,3-thiazole. This intermediate is then reacted with 3-bromoacetophenone to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide has various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent, with studies focusing on its mechanism of action and efficacy in different models.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide can be compared with other thiazole derivatives, such as:

    2-(4-methoxyanilino)-1,3-thiazole: Similar structure but lacks the acetamide group, which may affect its biological activity.

    4-methoxy-N-(1,3-thiazol-2-yl)aniline: Another thiazole derivative with different substitution patterns, leading to variations in its biological properties.

    N-(4-methoxyphenyl)-1,3-thiazol-2-amine: A related compound with potential antibacterial and antifungal activities.

Properties

IUPAC Name

N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S.BrH/c1-12(22)19-15-5-3-4-13(10-15)17-11-24-18(21-17)20-14-6-8-16(23-2)9-7-14;/h3-11H,1-2H3,(H,19,22)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZVVBZYYBHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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